3,4-Dichloro-5-fluorobenzoyl chloride
CAS No.: 1806353-92-3
Cat. No.: VC2761835
Molecular Formula: C7H2Cl3FO
Molecular Weight: 227.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806353-92-3 |
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Molecular Formula | C7H2Cl3FO |
Molecular Weight | 227.4 g/mol |
IUPAC Name | 3,4-dichloro-5-fluorobenzoyl chloride |
Standard InChI | InChI=1S/C7H2Cl3FO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H |
Standard InChI Key | QFMTZDQMXIZZGA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)Cl)Cl)C(=O)Cl |
Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Cl)C(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3,4-Dichloro-5-fluorobenzoyl chloride has the molecular formula C₇H₂Cl₃FO. The compound features a benzene ring with substituents arranged in a specific pattern: chlorine atoms at positions 3 and 4, a fluorine atom at position 5, and an acyl chloride group (-COCl) at position 1. This arrangement of halogen atoms creates a unique electronic distribution within the molecule, influencing its reactivity and physical properties. The structure can be represented with the following canonical SMILES notation: C1=C(C=C(C(=C1Cl)Cl)F)C(=O)Cl.
Physical Properties
Based on structural analogy with similar halogenated benzoyl chlorides, 3,4-Dichloro-5-fluorobenzoyl chloride is expected to exhibit the following physical properties:
Property | Expected Value | Basis |
---|---|---|
Molecular Weight | 227.45 g/mol | Calculated from molecular formula |
Physical State | Colorless to pale yellow liquid or crystalline solid | Based on similar compounds |
Boiling Point | 110-130°C (at 0.5-2.0 Torr) | Estimated from similar structures |
Density | Approximately 1.5-1.7 g/cm³ | Based on halogenated analogs |
Solubility | Soluble in organic solvents (dichloromethane, toluene); hydrolyzes in water | Common for acyl chlorides |
Melting Point | 30-50°C | Estimated from similar structures |
The presence of electronegative halogen substituents increases the compound's lipophilicity while decreasing its water solubility. The molecule is expected to be sensitive to moisture, undergoing hydrolysis to form the corresponding carboxylic acid.
Spectroscopic Characteristics
3,4-Dichloro-5-fluorobenzoyl chloride would display distinctive spectroscopic patterns that aid in its identification and characterization:
¹H NMR Spectrum: Would exhibit two aromatic proton signals with characteristic coupling patterns influenced by the adjacent fluorine atom.
¹³C NMR Spectrum: Would show seven distinct carbon signals, with the carbonyl carbon appearing downfield at approximately 165-170 ppm. The carbon atoms attached to halogens would display characteristic chemical shifts and coupling with fluorine.
IR Spectrum: Would feature a strong carbonyl stretching band at approximately 1760-1780 cm⁻¹, which is typical for acyl chlorides. Additional characteristic bands would include C-F stretching (1000-1100 cm⁻¹) and C-Cl stretching (600-800 cm⁻¹).
Mass Spectrum: Would display a distinctive isotope pattern due to the presence of multiple chlorine atoms, which would aid in structure confirmation.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 3,4-Dichloro-5-fluorobenzoyl chloride can be approached through multiple routes, drawing parallels with the synthesis of its structural isomers. One traditional approach would involve:
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Starting with 3,4-dichloro-5-fluorobenzoic acid
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Conversion to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
This direct chlorination method is commonly employed for the preparation of aromatic acyl chlorides, though it requires careful control of anhydrous conditions due to the sensitivity of acyl chlorides to hydrolysis .
Modern Synthesis Approaches
Based on patent literature for similar compounds, a more modern synthesis route might involve:
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Starting with 3,4-dichloro-5-fluorobenzene
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Trichloromethylation using carbon tetrachloride (CCl₄) under catalytic conditions
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Controlled hydrolysis of the resulting trichloromethyl intermediate to yield the target acyl chloride
This approach parallels the synthesis method described for 2,4-dichloro-5-fluorobenzoyl chloride, which utilizes composite zeolite solid super acid catalysts for the trichloromethylation step . The advantage of this route is that it can potentially avoid the use of strong acids like sulfuric acid or hydrogen chloride, making it more environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
For industrial-scale production, the synthesis of 3,4-Dichloro-5-fluorobenzoyl chloride might employ:
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Catalytic chlorination of 5-fluorobenzoyl chloride using selective chlorinating agents
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Direct transformation of 3,4-dichloro-5-fluorotoluene through oxidative chlorination
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Use of continuous flow reactors for improved efficiency and safety
The patent literature suggests that the use of composite zeolite solid super acid catalysts in the trichloromethylation step can significantly improve yield and product quality while avoiding the formation of difficult-to-separate byproducts that occur with traditional Lewis acid catalysts like AlCl₃ .
Chemical Reactivity
Nucleophilic Substitution Reactions
As an acyl chloride, 3,4-Dichloro-5-fluorobenzoyl chloride is highly reactive toward nucleophiles. The -COCl group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:
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With alcohols (ROH): Forms esters (3,4-dichloro-5-fluorobenzoates)
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With amines (RNH₂): Forms amides (3,4-dichloro-5-fluorobenzamides)
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With phenols (ArOH): Forms aryl esters, important in pharmaceutical synthesis
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With organometallic reagents: Can form ketones after careful workup
The presence of electron-withdrawing chlorine and fluorine substituents enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic attack compared to non-halogenated benzoyl chlorides.
Electrophilic Aromatic Substitution
The deactivation follows the pattern: -COCl > -F > -Cl, with the acyl chloride group exhibiting the strongest deactivating effect.
Hydrolysis and Related Transformations
3,4-Dichloro-5-fluorobenzoyl chloride undergoes hydrolysis in the presence of water to form 3,4-dichloro-5-fluorobenzoic acid. This reaction occurs readily, especially under basic conditions:
The hydrolysis reaction involves:
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Nucleophilic attack by water on the carbonyl carbon
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Elimination of chloride ion
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Proton transfer to yield the carboxylic acid
Applications and Uses
Pharmaceutical Intermediates
3,4-Dichloro-5-fluorobenzoyl chloride serves as a valuable building block in pharmaceutical synthesis due to its multifunctional nature:
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Core building block for anti-inflammatory drugs
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Precursor for antipsychotic agents containing the halogenated benzoyl moiety
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Intermediate in the synthesis of receptor-specific ligands
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Component in the preparation of enzyme inhibitors
The unique substitution pattern provides specific electronic and steric properties that can be exploited in drug design for targeted interactions with biological receptors.
Agrochemical Applications
In the agrochemical industry, 3,4-Dichloro-5-fluorobenzoyl chloride may find applications in:
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Herbicide development, where halogenated benzoic acids and their derivatives show significant activity against various weed species
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Insecticide formulations, particularly for compounds requiring specific halogen substitution patterns
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Plant growth regulators, where the compound can be transformed into active metabolites
Research indicates that compounds with similar structural features demonstrate herbicidal efficacy against various plant species, including Arabidopsis thaliana, at concentrations as low as 1 ppm.
Specialty Materials
The compound may also serve as a precursor in the development of specialty materials:
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Monomers for high-performance polymers with enhanced thermal stability
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Components in liquid crystal displays, where the rigid, polarized structure contributes to desirable optical properties
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Building blocks for fluorescent probes and imaging agents
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Intermediates for thermally stable coatings and adhesives
The halogen substitution pattern contributes to specific intermolecular interactions that can be utilized in materials science applications.
Toxicological and Environmental Considerations
Health Hazards
Based on the properties of similar halogenated aromatic compounds, 3,4-Dichloro-5-fluorobenzoyl chloride likely presents several health hazards:
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Corrosivity: As an acyl chloride, it is expected to be corrosive to tissues, particularly mucous membranes and eyes.
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Respiratory irritation: Vapors can cause severe irritation of the respiratory tract.
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Skin sensitization: Prolonged or repeated exposure may cause allergic skin reactions.
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Potential chronic effects: Long-term exposure to halogenated aromatic compounds has been associated with various health concerns.
Proper personal protective equipment, including chemical-resistant gloves, safety goggles, and adequate ventilation, should be employed when handling this compound.
Environmental Impact
The environmental persistence and potential ecological effects of 3,4-Dichloro-5-fluorobenzoyl chloride warrant consideration:
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Hydrolysis in environmental conditions yields 3,4-dichloro-5-fluorobenzoic acid, which may demonstrate moderate environmental persistence.
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The halogenated structure may resist biodegradation, potentially leading to accumulation in soil or aquatic environments.
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Metabolites may exhibit phytotoxic effects at relatively low concentrations, based on studies of structurally similar compounds.
Environmental Parameter | Expected Characteristic |
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Water Solubility | Low (hydrolyzes to acid form) |
Soil Adsorption | Moderate to high |
Biodegradability | Limited due to halogen substituents |
Bioaccumulation Potential | Moderate |
Phytotoxicity | Potentially significant at low concentrations |
Comparative Analysis
Comparison with Other Halogenated Benzoyl Chlorides
The properties of 3,4-Dichloro-5-fluorobenzoyl chloride can be contextualized by comparison with structurally related compounds:
Compound | Key Structural Differences | Comparative Reactivity |
---|---|---|
2,4-Dichloro-5-fluorobenzoyl chloride | Chlorine atoms at 2,4 vs. 3,4 positions | Potentially different steric hindrance around the acyl group |
2,3,4-Trichloro-5-fluorobenzoyl chloride | Additional chlorine at position 2 | Increased electron-withdrawing effect; potentially enhanced electrophilicity of the acyl group |
3,4-Dichlorobenzoyl chloride | Lacks fluorine at position 5 | Slightly less electron-withdrawing character; potentially different lipophilicity |
The positioning of substituents significantly influences the compound's reactivity, with the 3,4-dichloro pattern likely providing distinct electronic and steric properties compared to the 2,4-dichloro arrangement found in its isomer.
Structure-Property Relationships
The specific arrangement of substituents in 3,4-Dichloro-5-fluorobenzoyl chloride creates unique structure-property relationships:
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Electron distribution: The 3,4-dichloro substitution creates a distinct electronic environment compared to 2,4-dichloro substitution, potentially affecting reactivity patterns.
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Steric effects: The absence of substituents at position 2 reduces steric hindrance around the acyl chloride group compared to 2,4-dichloro isomers.
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Conformational preferences: The substitution pattern may influence the preferred conformation of the molecule, affecting its interactions with biological targets.
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Physical properties: The melting point, boiling point, and solubility profile are directly influenced by the specific arrangement of halogen substituents.
Reactivity Patterns
The reactivity of 3,4-Dichloro-5-fluorobenzoyl chloride is expected to follow patterns typical of halogenated aromatic acyl chlorides, with some specific differences:
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Nucleophilic substitutions at the acyl carbon would proceed readily, similar to other benzoyl chlorides, but may show slightly different rate constants due to the specific electronic effects of the 3,4-dichloro-5-fluoro substitution pattern.
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The benzene ring would be highly deactivated toward electrophilic aromatic substitution, with limited reactivity at the remaining unsubstituted position.
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Reduction reactions would likely target the acyl chloride group first, though the carbon-halogen bonds could also undergo reduction under more forcing conditions.
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Metal-catalyzed coupling reactions would require specific catalytic systems due to the electronic deactivation of the aromatic system.
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